molecular formula C19H15BrN2O5 B3611680 5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3611680
M. Wt: 431.2 g/mol
InChI Key: ZLFSSOHAVDAJII-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BDP, is a synthetic compound that has been widely used in scientific research. BDP has been found to have various biological and pharmacological effects, making it a promising compound for further research in the field of medicine.

Mechanism of Action

The mechanism of action of 5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. This compound has been found to inhibit the NF-κB and MAPK signaling pathways, which are important in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research compound. It is relatively easy to synthesize and is commercially available. It has been extensively studied in vitro and in vivo, making it a well-characterized compound. However, there are also limitations to using this compound in research. Its mechanism of action is not fully understood, and its effects may differ depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on 5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to determine its effectiveness in treating inflammatory diseases, such as arthritis and asthma. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify potential targets for drug development.
In conclusion, this compound is a promising compound for further research in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a potential candidate for drug development. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo.

Scientific Research Applications

5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-26-15-9-11(14(20)10-16(15)27-2)8-13-17(23)21-19(25)22(18(13)24)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,21,23,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSSOHAVDAJII-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(2-bromo-4,5-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.